molecular formula C21H19NO3S B1664782 Alkofanone CAS No. 7527-94-8

Alkofanone

Cat. No.: B1664782
CAS No.: 7527-94-8
M. Wt: 365.4 g/mol
InChI Key: VWEMSUCCUQSLME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alkofanone can be synthesized through the reaction of benzal-acetophenone with p-aminobenzene-sulfinic acid . The reaction is typically carried out by refluxing the reactants in 85% ethyl alcohol for about 5 hours. Fine crystals of this compound begin to appear during the reaction, which are then filtered, washed, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key steps involve maintaining the reaction conditions and ensuring the purity of the final product through proper filtration and washing techniques .

Chemical Reactions Analysis

Types of Reactions

Alkofanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Clafanone
  • Alfone

Uniqueness

Alkofanone is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like clafanone and alfone, this compound has shown a higher efficacy in certain biological assays, making it a compound of interest for further research .

Properties

CAS No.

7527-94-8

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-aminophenyl)sulfonyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H19NO3S/c22-18-11-13-19(14-12-18)26(24,25)21(17-9-5-2-6-10-17)15-20(23)16-7-3-1-4-8-16/h1-14,21H,15,22H2

InChI Key

VWEMSUCCUQSLME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alkofanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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